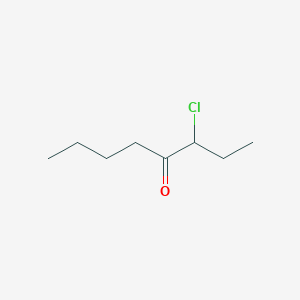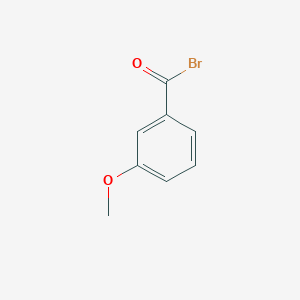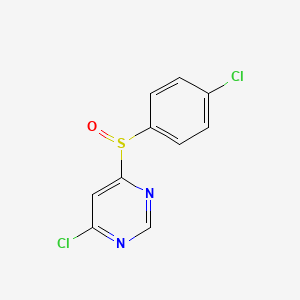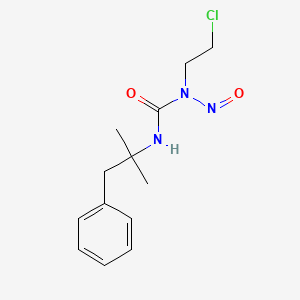
1-(2-Chloroethyl)-3-(alpha,alpha-dimethylphenethyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea typically involves the reaction of a chloroethylamine with a nitrosating agent under controlled conditions. The reaction may proceed as follows:
Starting Materials: 2-chloroethylamine and 1,1-dimethyl-2-phenylethylamine.
Reaction: The amines are reacted with a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosourea compound.
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosourea.
Industrial Production Methods
Industrial production of nitrosoureas often involves similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product, as nitrosoureas can be sensitive to heat and light.
化学反応の分析
Types of Reactions
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea can undergo several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and proteins, leading to cross-linking and inhibition of cellular processes.
Hydrolysis: In aqueous environments, the compound can hydrolyze to form various by-products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Can occur in the presence of water or aqueous buffers.
Oxidation/Reduction: May require specific oxidizing or reducing agents.
Major Products Formed
Alkylation: Cross-linked DNA or proteins.
Hydrolysis: Various by-products, including amines and alcohols.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA-alkylating properties.
Industry: May be used in the development of new materials or chemical processes.
作用機序
The primary mechanism of action of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This ultimately results in cell death, making it effective against rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with different pharmacokinetics.
Semustine (MeCCNU): A methylated derivative of carmustine.
Uniqueness
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is unique due to its specific chemical structure, which may confer different pharmacological properties compared to other nitrosoureas. Its unique substituents may affect its stability, reactivity, and interactions with biological targets.
特性
CAS番号 |
33021-93-1 |
|---|---|
分子式 |
C13H18ClN3O2 |
分子量 |
283.75 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(2-methyl-1-phenylpropan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,10-11-6-4-3-5-7-11)15-12(18)17(16-19)9-8-14/h3-7H,8-10H2,1-2H3,(H,15,18) |
InChIキー |
HNFHQWTYUXBRNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
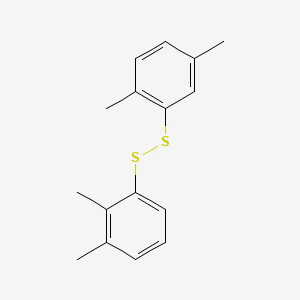
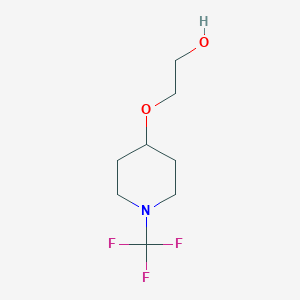
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)

